2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid
Description
2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Cbz) group protecting the amine functionality at position 2 and an ethyl substituent at position 3 of the pentanoic acid backbone. The Cbz group, a widely used amine-protecting group in peptide synthesis, confers stability under basic and nucleophilic conditions while remaining cleavable via hydrogenolysis or catalytic reduction . This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of protease inhibitors and peptidomimetics.
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
3-ethyl-2-(phenylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-3-12(4-2)13(14(17)18)16-15(19)20-10-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3,(H,16,19)(H,17,18) |
InChI Key |
YRYXYDGVVGOBQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Protection of the Amino Group with Benzyloxycarbonyl (Cbz)
- Reagents : Benzyl chloroformate (Cbz-Cl), base (e.g., sodium bicarbonate, triethylamine).
- Solvent : Typically aqueous-organic biphasic systems (e.g., dioxane-water) or organic solvents like tetrahydrofuran (THF).
- Conditions : Reaction temperature is maintained between 0°C and room temperature to control the rate and selectivity.
- Mechanism : The amino group nucleophilically attacks the electrophilic carbonyl carbon of Cbz-Cl, forming the carbamate linkage.
Alkylation or Side Chain Introduction
- If starting from a simpler amino acid, the ethylpentanoic acid side chain can be introduced by alkylation using appropriate alkyl halides under basic conditions.
- Alternatively, the synthesis may begin from a protected amino acid already bearing the desired side chain.
Esterification and De-esterification
- Esterification : Carboxylic acid groups may be converted to esters (e.g., ethyl esters) using acid-catalyzed Fischer esterification or by reaction with diazomethane.
- De-esterification : Hydrolysis of esters to free acids is commonly done using aqueous bases like LiOH, NaOH, or KOH at temperatures ranging from 0°C to room temperature.
- This step is crucial for obtaining the free acid form of the compound.
Purification and Isolation
- After synthesis, the product is purified by:
- Solvent extraction using non-polar solvents to remove impurities.
- Drying with anhydrous sodium sulfate or similar desiccants.
- Concentration under reduced pressure.
- Crystallization or precipitation using anti-solvents such as hydrocarbons (C6-C8).
- Filtration and drying to yield the pure compound.
Representative Example Procedure (Adapted from Related Analogous Processes)
| Step | Procedure Description | Reagents & Conditions | Notes |
|---|---|---|---|
| 1 | Dissolve amino acid precursor in ethanol; add sulfuric acid slowly under stirring | Absolute ethanol, H2SO4, 45-55°C, 7-8 hours | Esterification of amino acid hydrochloride salt |
| 2 | Add benzyl chloroformate to the reaction mixture with base | Cbz-Cl, NaHCO3 or triethylamine, 0-35°C | Amino group protection step |
| 3 | Isolate protected ester by extraction | Organic solvent (e.g., ethyl acetate) | Remove aqueous impurities |
| 4 | Hydrolyze ester to free acid | LiOH or NaOH aqueous solution, 0-35°C | De-esterification step |
| 5 | Purify product by solvent extraction and crystallization | Hydrocarbon solvents (C6-C8), drying agents | Obtain pure 2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid |
Analytical Data and Quality Control
- Purity : Typically confirmed by HPLC, aiming for >98% purity.
- Structural Confirmation : Verified by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
- Melting Point : Determined to assess compound consistency.
- Yield : Optimized processes report yields between 70-90%.
Research Findings and Optimization Notes
- The benzylation reaction is sensitive to temperature; maintaining 0-35°C prevents side reactions and improves yield.
- Use of non-hazardous and inexpensive bases (NaOH, KOH) for de-esterification enhances process safety and cost-effectiveness.
- Organic solvents such as C1-C4 alcohols or ketones (C3-C8) are preferred for both benzylation and de-esterification steps.
- Purification via solvent extraction followed by anti-solvent crystallization provides high purity and good recovery.
Summary Table of Key Preparation Parameters
| Parameter | Preferred Conditions/Values |
|---|---|
| Amino Protection Reagent | Benzyl chloroformate (Cbz-Cl) |
| Base for Protection | Sodium bicarbonate, triethylamine |
| Protection Temperature | 0-35°C |
| Side Chain Introduction | Alkylation or use of substituted amino acid |
| Esterification | Acid-catalyzed or diazomethane treatment |
| De-esterification Base | LiOH, NaOH, KOH |
| De-esterification Temp | 0-35°C (room temperature preferred) |
| Solvents Used | Ethanol, THF, ethyl acetate, hydrocarbons (C6-C8) |
| Purification Method | Solvent extraction, drying, crystallization |
| Yield | 70-90% |
| Purity | >98% (HPLC) |
This detailed synthesis approach to 2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid reflects established organic synthesis principles adapted for this specific compound. The methodology emphasizes mild reaction conditions, use of readily available reagents, and efficient purification techniques to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
-
Reduction: : Reduction of the benzyloxycarbonyl group can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield the free amino acid.
-
Substitution: : The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of Pd/C catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Free amino acid (3-ethylpentanoic acid).
Substitution: Various substituted amino acids depending on the nucleophile used.
Scientific Research Applications
The compound 2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid is a derivative of amino acids that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications, focusing on scientific research, particularly in medicinal chemistry, biochemistry, and cosmetic formulations.
Chemical Properties and Structure
2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid features a benzyloxycarbonyl group, which enhances its stability and solubility in organic solvents. Its molecular formula is , with a molecular weight of approximately 251.28 g/mol. The presence of both hydrophilic and hydrophobic components in its structure makes it suitable for various applications.
Medicinal Chemistry
Antitumor Activity : Research indicates that compounds similar to 2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid exhibit antitumor properties. For instance, derivatives have been tested against various cancer cell lines, showing potential in inhibiting tumor growth by inducing apoptosis in malignant cells .
Drug Delivery Systems : This compound can be utilized as a prodrug due to its ability to modify pharmacokinetics. It can improve the bioavailability of active pharmaceutical ingredients by enhancing solubility and stability . Studies have demonstrated that modifying amino acids with benzyloxycarbonyl groups can lead to improved delivery systems for therapeutic agents.
Biochemistry
Enzyme Inhibition : The benzyloxycarbonyl group can also act as a protective group in peptide synthesis, allowing for selective reactions that are crucial in the design of enzyme inhibitors . This property is particularly useful in synthesizing inhibitors for proteases involved in various diseases.
Peptide Synthesis : The compound serves as an intermediate in the synthesis of peptides. Its ability to protect amino groups during peptide coupling reactions facilitates the assembly of complex peptide structures . This application is significant in developing peptide-based drugs.
Cosmetic Formulations
Skin Care Products : The compound has been investigated for its potential use in cosmetic formulations aimed at enhancing skin hydration and elasticity. Its incorporation into creams and lotions can improve the stability and efficacy of active ingredients . Studies show that formulations containing similar compounds exhibit improved moisturizing properties and skin penetration capabilities.
Research Case Studies
Mechanism of Action
The mechanism by which 2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid exerts its effects is primarily through its role as a protected amino acid in peptide synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent coupling reactions. This enables the stepwise assembly of peptides with high precision.
Comparison with Similar Compounds
Protecting Group Stability
- Cbz vs. Boc: The Cbz group (e.g., target compound) is stable under acidic conditions but cleavable via hydrogenolysis, making it ideal for orthogonal protection strategies. In contrast, Boc-protected compounds (e.g., ) are labile under acidic conditions (e.g., trifluoroacetic acid), enabling sequential deprotection in solid-phase peptide synthesis .
Substituent Effects on Physicochemical Properties
- Ethyl vs. Methyl : The ethyl substituent in the target compound increases lipophilicity (LogP ~3.19) compared to methyl analogs (LogP ~2.84), favoring passive diffusion across biological membranes .
- Fluorine Substituents: The 3-fluoropropanoic acid derivative () exhibits enhanced metabolic stability due to fluorine’s electronegativity, reducing susceptibility to oxidative degradation in vivo .
- Aromatic vs. Aliphatic Groups : Compounds with aromatic substituents (e.g., 2,4-dimethylphenyl in ) display stronger π-π stacking interactions, useful in kinase inhibitor design .
Stereochemical Considerations
- The (2S,3S)-configured dimethylpentanoic acid () demonstrates significant steric hindrance, impacting binding affinity in enzyme-substrate interactions. This contrasts with the target compound’s single stereocenter, which offers synthetic flexibility .
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-3-ethylpentanoic acid, commonly referred to as benzyloxycarbonyl-D-valine, is a derivative of valine with potential applications in medicinal chemistry. This compound exhibits various biological activities, particularly in the context of enzyme inhibition and therapeutic applications.
- Molecular Formula : C13H17NO4
- Molecular Weight : 251.28 g/mol
- CAS Number : 785735-06-0
- InChI Key : CANZBRDGRHNSGZ-UHFFFAOYNA-N
Enzyme Inhibition
One of the primary biological activities of 2-{[(benzyloxy)carbonyl]amino}-3-ethylpentanoic acid is its role as an inhibitor of serine proteases , including thrombin and elastase. These enzymes are involved in critical physiological processes such as blood coagulation and inflammation.
- Thrombin Inhibition : The compound has been noted for its ability to inhibit thrombus formation, which is crucial for preventing conditions like myocardial infarction and deep vein thrombosis. The mechanism involves binding to the active site of thrombin, thereby preventing fibrin formation .
- Elastase Inhibition : Research indicates that this compound also inhibits porcine pancreatic elastase, an enzyme associated with tissue remodeling and inflammation . This inhibition may have implications for treating diseases characterized by excessive elastase activity, such as chronic obstructive pulmonary disease (COPD).
Antimicrobial Activity
Emerging studies suggest that 2-{[(benzyloxy)carbonyl]amino}-3-ethylpentanoic acid exhibits antimicrobial properties. By targeting microorganisms that express peptide deformylase, this compound can inhibit bacterial growth effectively . This characteristic positions it as a potential candidate for developing new antibiotics.
Study on Thrombin Inhibition
A notable study published in Perspectives in Medicinal Chemistry explored various derivatives of benzyloxycarbonyl amino acids, including 2-{[(benzyloxy)carbonyl]amino}-3-ethylpentanoic acid. The study demonstrated significant inhibition of thrombin activity, providing a foundation for developing anticoagulant therapies based on this compound .
Antimicrobial Efficacy
In another investigation, researchers examined the efficacy of benzyloxycarbonyl derivatives against a range of bacterial strains. The results indicated that the compound effectively inhibited the growth of bacteria expressing peptide deformylase, suggesting its potential utility in treating infections caused by resistant strains .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
